Bis(2-bromoethyl)sulfide

Catalog No.
S570788
CAS No.
7617-64-3
M.F
C4H8Br2S
M. Wt
247.98 g/mol
Availability
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Bis(2-bromoethyl)sulfide

CAS Number

7617-64-3

Product Name

Bis(2-bromoethyl)sulfide

IUPAC Name

1-bromo-2-(2-bromoethylsulfanyl)ethane

Molecular Formula

C4H8Br2S

Molecular Weight

247.98 g/mol

InChI

InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2

InChI Key

YYWACUFAVLSCPF-UHFFFAOYSA-N

SMILES

C(CBr)SCCBr

Synonyms

bis(2-bromoethyl)sulfide

Canonical SMILES

C(CBr)SCCBr

Bis(2-bromoethyl)sulfide is a chemical compound that serves as a brominated analog of sulfur mustard, which is known for its use as a chemical warfare agent. Its molecular formula is C4H8Br2SC_4H_8Br_2S, and it features two bromoethyl groups attached to a sulfur atom. This compound is part of a broader class of compounds known as vesicants, which are agents that cause blistering upon contact with skin or mucous membranes. The presence of bromine in bis(2-bromoethyl)sulfide instead of chlorine, as seen in sulfur mustard, alters its reactivity and toxicity profiles, making it an important subject of study in both chemical and biological contexts .

That are critical for understanding its behavior in different environments:

  • Hydrolysis: This compound hydrolyzes significantly faster than sulfur mustard, with rates varying based on the water content in the reaction mixture. The hydrolysis products include 2-hydroxyethyl bromide and sulfur-containing byproducts .
  • Oxidation: The oxidation of bis(2-bromoethyl)sulfide can yield sulfoxides and sulfones. Studies have shown that oxidation occurs more rapidly compared to sulfur mustard when using oxidizing agents like hydrogen peroxide and ammonium persulfate .
  • Reactions with Bases: Similar to other alkylating agents, bis(2-bromoethyl)sulfide reacts with bases such as sodium hydroxide to produce divinyl sulfide, indicating its potential for further chemical transformations .

Bis(2-bromoethyl)sulfide exhibits significant biological activity, primarily as an alkylating agent. It interacts with DNA and proteins, leading to cellular damage and potential carcinogenic effects. Its mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, disrupting normal cellular functions and potentially leading to cell death or mutation. This property is shared with other vesicants, including sulfur mustard, making it a compound of interest in toxicology and pharmacology .

The synthesis of bis(2-bromoethyl)sulfide can be achieved through several methods:

  • Bromination of Thiodiglycol: The most common method involves the reaction of thiodiglycol with bromine. This process introduces bromine atoms into the molecule while maintaining the sulfide linkage .
  • Direct Halogenation: Another approach includes direct halogenation of diethyl sulfide using bromine or other brominating agents under controlled conditions to ensure selective substitution .

These methods highlight the versatility and reactivity of bis(2-bromoethyl)sulfide in synthetic organic chemistry.

Bis(2-bromoethyl)sulfide has several applications:

  • Research Tool: It is used in laboratory studies to understand the mechanisms of action of alkylating agents and their effects on biological systems.
  • Chemical Warfare Studies: Given its structural similarity to sulfur mustard, it serves as a model compound for studying decontamination methods and the development of antidotes against chemical warfare agents .
  • Pharmaceutical Research: Its properties as an alkylating agent make it relevant in the development of certain anticancer drugs, although careful handling is required due to its toxicity.

Studies on bis(2-bromoethyl)sulfide interactions focus on its reactivity with biological macromolecules:

  • Protein Interactions: Research has shown that bis(2-bromoethyl)sulfide can modify amino acids within proteins, leading to functional changes that may contribute to its cytotoxic effects .
  • Nucleic Acid Binding: The compound's ability to alkylate DNA poses significant implications for mutagenesis and carcinogenesis, making it a subject of interest in genetic research .

These interactions underscore the importance of understanding bis(2-bromoethyl)sulfide's biological effects.

Several compounds share structural similarities with bis(2-bromoethyl)sulfide. Here are some notable examples:

Compound NameStructureKey Features
Bis(2-chloroethyl)sulfideC4H8Cl2SC_4H_8Cl_2SKnown as sulfur mustard; more toxic than its bromine analog.
Dibromodiethyl sulfideC4H8Br2SC_4H_8Br_2SSimilar structure but distinct properties; used in research.
Bis(2-iodoethyl)sulfideC4H8I2SC_4H_8I_2SLess studied; potential for similar reactivity patterns.
Bis(2-fluoroethyl)sulfideC4H8F2SC_4H_8F_2SRepresents another halogenated variant; differing reactivity.

Each compound exhibits unique properties due to variations in halogen substituents, influencing their reactivity and biological activity. Bis(2-bromoethyl)sulfide stands out due to its intermediate reactivity compared to chlorinated and iodinated analogs, making it a valuable compound for both synthetic applications and biological studies .

XLogP3

2.4

Other CAS

7617-64-3

Wikipedia

Dibromoethyl sulfide

Dates

Modify: 2023-07-20

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